Pentanenitrile-D9
Description
Pentanenitrile-D9, also known as perdeuterated-1-cyanobutane, is an isotopically labeled compound with the molecular formula C5D9N. It is a deuterated form of pentanenitrile, where all the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.
Properties
Molecular Formula |
C5H9N |
|---|---|
Molecular Weight |
92.19 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanenitrile |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChI Key |
RFFFKMOABOFIDF-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N |
Canonical SMILES |
CCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanenitrile-D9 can be synthesized through the deuteration of pentanenitrile. One common method involves the reaction of 1-chlorobutane with sodium cyanide in the presence of deuterated solvents such as deuterated dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures, below 160°C, to achieve a high yield of the deuterated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile-D9 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Valeric acid
Reduction: Pentylamine
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Pentanenitrile-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitriles in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of nitrile-containing drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.
Mechanism of Action
The mechanism of action of Pentanenitrile-D9 involves its interaction with enzymes and other molecular targets. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the release of deuterated cyanide. This deuterated cyanide is then detoxified and excreted as deuterated thiocyanate. The deuterium atoms in this compound provide a unique advantage in tracing and studying these metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pentanenitrile: The non-deuterated form of Pentanenitrile-D9.
Butyronitrile: A shorter-chain nitrile with similar chemical properties.
Hexanenitrile: A longer-chain nitrile with similar chemical properties.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity in spectroscopic studies and the ability to trace metabolic pathways more accurately. The deuterium atoms also result in different physical and chemical properties compared to non-deuterated analogs, making this compound a valuable tool in various scientific fields .
Biological Activity
Pentanenitrile-D9, a deuterated derivative of pentanenitrile, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its chemical formula , where the hydrogen atoms are replaced by deuterium, enhancing its stability and making it suitable for various biochemical applications. The deuterated nature of the compound may influence its metabolic pathways and biological interactions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative potential of nitriles, including pentanenitrile derivatives. For instance, research indicates that certain nitriles exhibit significant cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:
- Cytotoxic Activity : Nitriles derived from glucosinolates have demonstrated moderate to high antiproliferative activity against human cancer cell lines such as UM-UC-3 (bladder cancer) and LN229 (glioblastoma) with IC50 values indicating varying levels of effectiveness .
- Mechanisms of Action : The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle regulation through complex mechanisms involving caspases and Bcl-2 family proteins .
Pharmacological Studies
Pharmacological investigations into nitriles suggest that they may possess anti-inflammatory and analgesic properties. While direct studies on this compound are scarce, the pharmacodynamics of similar compounds provide insights into potential therapeutic applications.
| Compound | Cell Line | IC50 Value (μg/mL) | Activity Level |
|---|---|---|---|
| Benzyl ITC | UM-UC-3 | 12.3 | Highly Active |
| 3-Methoxybenzyl ITC | LN229 | Not specified | Moderately Active |
Case Studies
While specific case studies directly involving this compound are not extensively documented, related research has provided valuable insights:
- Anticancer Research : A study explored the effects of various nitrile compounds on cancer cell proliferation. The findings indicated that structural modifications, such as deuteration, could enhance or diminish biological activity depending on the cellular context .
- Metabolic Pathways : Investigations into how nitriles are metabolized in biological systems suggest that deuterated variants may exhibit altered pharmacokinetics, potentially leading to improved therapeutic profiles .
Q & A
Q. How can researchers troubleshoot unexpected deuterium loss during long-term studies with this compound?
- Methodological Answer : Investigate storage conditions (e.g., container permeability, temperature fluctuations). Test for catalytic deuteration exchange using control experiments with deuterium-depleted solvents. Consider adding radical inhibitors (e.g., BHT) to suppress degradation pathways. Publish negative results to aid community troubleshooting .
Data Presentation Guidelines
-
Tables : Include isotopic purity data, KIEs, and chromatographic parameters. Example:
Parameter Value Method Isotopic Purity 98 atom% D <sup>2</sup>H-NMR KIE (kH/kD) 2.1 ± 0.3 GC-MS Kinetic Study GC Column DB-5 (30 m × 0.25 mm) Temperature Gradient -
Figures : Depict deuteration sites schematically and provide MS/MS fragmentation patterns. Avoid overcrowding structures; label key deuterium positions clearly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
